molecular formula C10H10FN B1342528 2-(4-Fluorophenyl)-2-methylpropanenitrile CAS No. 93748-09-5

2-(4-Fluorophenyl)-2-methylpropanenitrile

Cat. No. B1342528
CAS RN: 93748-09-5
M. Wt: 163.19 g/mol
InChI Key: UOEIWAZNZTXYSC-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-2-methylpropanenitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods. The compound's structure and reactivity have been studied, and it has potential applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related fluorinated compounds often follows a 'green protocol,' ensuring environmentally friendly procedures. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was achieved with detailed spectral and X-ray crystallographic analyses, indicating the potential for similar methods to be applied to 2-(4-Fluorophenyl)-2-methylpropanenitrile . Other related compounds, such as O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate, have been synthesized using radiolabeling techniques, which could be adapted for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile for imaging applications .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been determined using X-ray diffraction, revealing orthorhombic space groups and detailed geometric parameters. Theoretical calculations, such as DFT, have been used to obtain equilibrium geometries and analyze vibrational and NMR spectra . These methods could be applied to 2-(4-Fluorophenyl)-2-methylpropanenitrile to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be explained using various molecular descriptors. For example, the reactivity surfaces of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile have been analyzed, which could provide a basis for understanding the reactivity of 2-(4-Fluorophenyl)-2-methylpropanenitrile . Additionally, the synthesis of other fluorinated compounds involves reactions such as condensation, which could be relevant for the chemical reactions involving 2-(4-Fluorophenyl)-2-methylpropanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. For instance, the presence of fluorine atoms can affect the compound's polarity, boiling point, and reactivity. The spectral features, such as FT-IR and NMR, provide insights into the compound's functional groups and chemical environment . The crystal structure and intermolecular hydrogen bonding patterns can also influence the compound's solubility and stability .

Scientific Research Applications

Synthesis and Material Science Applications

  • Advanced Synthesis Techniques : Research has been conducted on practical synthesis methods for fluorophenyl derivatives, which are key intermediates in the manufacture of materials like flurbiprofen. Techniques have been developed to overcome challenges related to the use of toxic and expensive reagents in large-scale production, focusing on safer and more cost-effective alternatives (Qiu et al., 2009).

  • Material Science and Nanotechnology : The creation of nanocomposites incorporating fluorophenyl compounds, such as the hydrothermal synthesis of ZnO-doped poly-2-(4-fluorophenyl)-2-oxoethyl-2-methylprop-2-enoate, demonstrates their potential in electronic device applications. These materials show improved dielectric properties and electrical conductivity, suggesting their use in dielectric device applications (Erol et al., 2022).

Pharmacological and Biological Research

  • Novel Drug Development : Fluorophenyl derivatives are being explored as potent antitumor agents. Studies on quinolin-4-one derivatives have shown significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating selective inhibition and potential as new drug candidates (Chou et al., 2010).

  • Photophysical Research for Biomedical Applications : The synthesis and study of fluorophenyl-containing fluorophores for their electronic absorption and emission characteristics have been conducted. These compounds exhibit promising properties for applications in organic photoemitting diodes and as probes in micelle solubilization studies, offering new tools for biomedical research and diagnostics (Asiri et al., 2015).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or new reactions that the compound could undergo.


For a specific compound, these analyses would require access to laboratory data, scientific literature, and potentially computational chemistry resources. If you have a different compound in mind or need information on a specific aspect of “2-(4-Fluorophenyl)-2-methylpropanenitrile”, feel free to ask!


properties

IUPAC Name

2-(4-fluorophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEIWAZNZTXYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Watanuki, K Matsuura, Y Tomura, M Okada… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized and evaluated inhibitory activity against T-type Ca 2+ channels for a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. Structure–…
MA Higgins, LR Marcin, FC Zusi, R Gentles… - Bioorganic & Medicinal …, 2017 - Elsevier
Triazolopyridine ethers with mGlu 2 positive allosteric modulator (PAM) activity are disclosed. The synthesis, in vitro activity, and metabolic stability data for a series of analogs is …
M Mastromarino, M Favia, IA Schepetkin… - Journal of medicinal …, 2022 - ACS Publications
Formyl peptide receptor 2 (FPR2) agonists can boost the resolution of inflammation and can offer alternative approaches for the treatment of pathologies with underlying chronic …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
ME Harvey - 2013 - search.proquest.com
The development of efficient and selective rhodium-catalyzed C--H and π-bond amination processes makes possible unprecedented C--N bond disconnections in the synthesis of …

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